

# Spectroscopic Analysis of 3-Bromo-4-pyridinecarboxaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	3-Bromo-4-pyridinecarboxaldehyde
Cat. No.:	B108003

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This guide provides a detailed overview of the spectroscopic data for **3-Bromo-4-pyridinecarboxaldehyde**, a key intermediate in pharmaceutical and chemical synthesis. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Bromo-4-pyridinecarboxaldehyde**. This data is compiled from typical values for similar chemical structures and functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.1	s	1H	Aldehyde proton (-CHO)
~8.9	s	1H	Pyridine H-2
~8.7	d	1H	Pyridine H-6
~7.8	d	1H	Pyridine H-5

Note: The aldehyde proton's chemical shift is characteristically downfield, typically appearing between 9-10 ppm.[1][2] Protons on the pyridine ring are also deshielded and appear in the aromatic region.

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde Carbonyl (C=O)
~155	Pyridine C-2
~152	Pyridine C-6
~140	Pyridine C-4
~128	Pyridine C-5
~125	Pyridine C-3 (C-Br)

Note: The carbonyl carbon of an aldehyde typically resonates in the 190-200 ppm range.[1][2]

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~3050	Medium	C-H Stretch	Aromatic (Pyridine)
~2850, ~2750	Medium	C-H Stretch	Aldehyde
~1710	Strong	C=O Stretch	Aldehyde Carbonyl
~1580, ~1470	Medium-Strong	C=C Stretch	Aromatic (Pyridine) Ring
~1200	Medium	C-H in-plane bend	Aromatic (Pyridine)
~1050	Medium	C-Br Stretch	Aryl Halide
~850	Strong	C-H out-of-plane bend	Aromatic (Pyridine)

Note: Aromatic compounds typically show C-H stretching above 3000 cm<sup>-1</sup> and ring stretching vibrations in the 1400-1600 cm<sup>-1</sup> region.[\[3\]](#)[\[4\]](#) The strong carbonyl (C=O) stretch for an aldehyde is a key diagnostic peak, usually found around 1700 cm<sup>-1</sup>.[\[2\]](#)[\[5\]](#)

## Mass Spectrometry (MS)

m/z	Interpretation
185/187	Molecular Ion (M <sup>+</sup> ) peak, showing the characteristic isotopic pattern for one bromine atom.
184/186	[M-H] <sup>+</sup>
156/158	[M-CHO] <sup>+</sup>
106	[M-Br] <sup>+</sup>
78	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup> (Pyridine fragment)

Note: Mass spectrometry involves ionizing molecules and separating them based on their mass-to-charge ratio.[\[6\]](#)[\[7\]](#) The presence of bromine results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak due to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-4-pyridinecarboxaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The solvent should be chosen based on the sample's solubility and to avoid overlapping solvent peaks with signals of interest.
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). Modern spectrometers can also reference the residual solvent peak.
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Place the tube in the NMR spectrometer.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and identify the chemical shifts for all signals.

### IR Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3-Bromo-4-pyridinecarboxaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. Identify the wavenumbers of the major absorption bands.

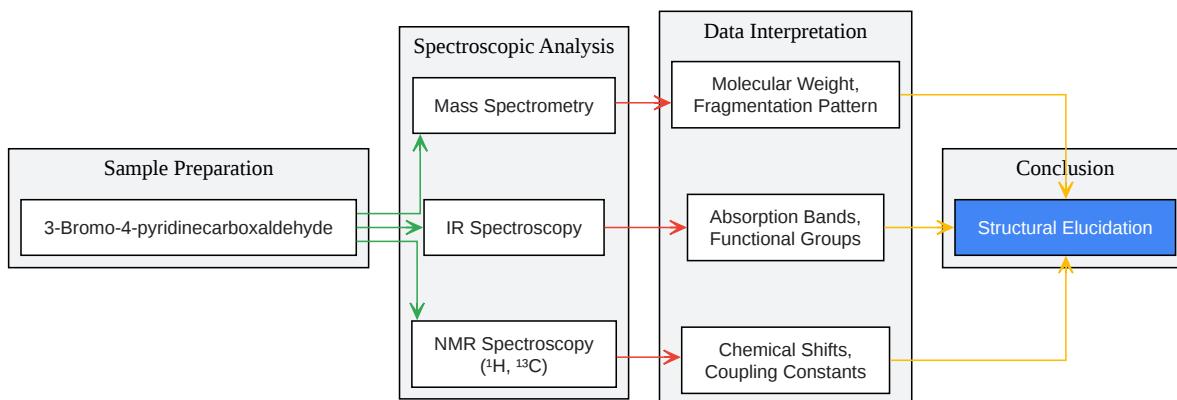
## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Ionization:
  - Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized and bombarded with a high-energy electron beam. This is a "hard" ionization technique that often causes extensive fragmentation.

- Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage needle, creating charged droplets. The solvent evaporates, leaving charged sample molecules. This is a "soft" ionization technique that typically results in observing the molecular ion.
- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[8]
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Bromo-4-pyridinecarboxaldehyde**.



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Caption: General workflow for the structural elucidation of an organic compound.

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